molecular formula C11H8N2O4 B11822583 N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine

Katalognummer: B11822583
Molekulargewicht: 232.19 g/mol
InChI-Schlüssel: HPAWHLYTSAIGMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is also known by its IUPAC name, 5-(4-nitrophenyl)-2-furaldehyde oxime . This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a hydroxylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Analyse Chemischer Reaktionen

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The furan ring and hydroxylamine moiety can also interact with various biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine can be compared with similar compounds such as:

    5-(4-nitrophenyl)-2-furaldehyde: Lacks the hydroxylamine moiety, making it less reactive in certain chemical reactions.

    4-nitrophenylhydroxylamine: Does not contain the furan ring, limiting its applications in furan-based chemistry.

    2-furaldehyde oxime: Lacks the nitrophenyl group, reducing its potential biological activities.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Eigenschaften

Molekularformel

C11H8N2O4

Molekulargewicht

232.19 g/mol

IUPAC-Name

N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H

InChI-Schlüssel

HPAWHLYTSAIGMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.